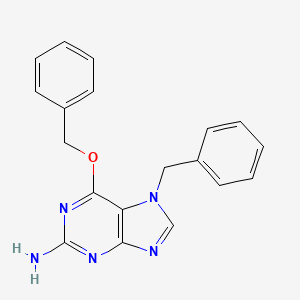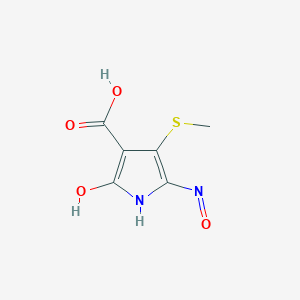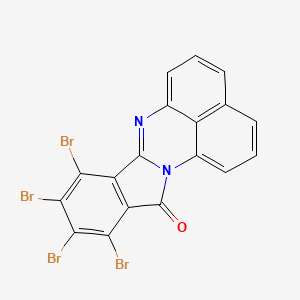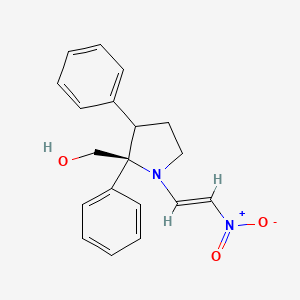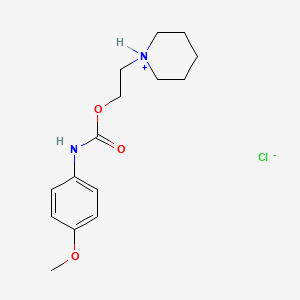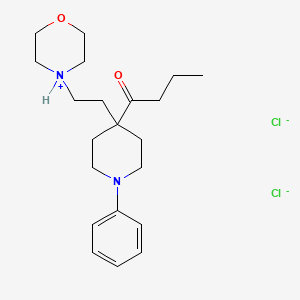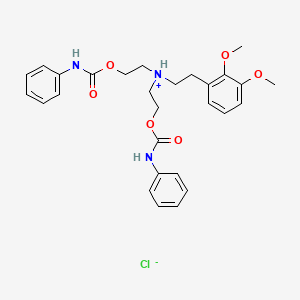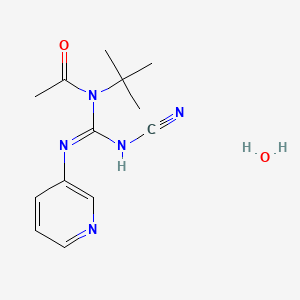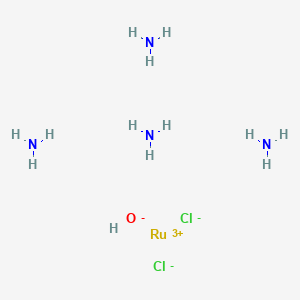
Tetraamminedichlororuthenium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraamminedichlororuthenium hydroxide: is a coordination compound containing ruthenium, ammonia, and chloride ions. It is known for its stability in dry air and solubility in water and some organic solvents such as methanol and acetonitrile
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tetraamminedichlororuthenium hydroxide typically involves a coordination reaction. Ammonia gas is added to an aqueous solution of ruthenium chloride, resulting in the formation of the tetraamminedichlororuthenium(II) complex. Subsequently, a base such as sodium hydroxide is added to the solution to precipitate the hydroxide form .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes the controlled addition of ammonia and base to large volumes of ruthenium chloride solution, followed by crystallization and purification steps to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Tetraamminedichlororuthenium hydroxide can undergo various chemical reactions, including:
Oxidation Reactions: Due to the presence of ruthenium, the compound can act as a catalyst in oxidation reactions.
Hydrolysis Reactions: The compound can participate in hydrolysis reactions, where water molecules break chemical bonds.
Substitution Reactions: The ammonia ligands can be replaced by other ligands in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Hydrolysis: Water or aqueous solutions are typically used.
Substitution: Various ligands, including phosphines and amines, can be introduced under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can produce new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Tetraamminedichlororuthenium hydroxide is used as a catalyst in organic synthesis reactions, particularly in oxidation and hydrolysis reactions .
Biology and Medicine: Ruthenium compounds, including this compound, have been investigated for their potential medicinal applications. They have shown promise as immunosuppressants, nitric oxide scavengers, antimicrobial agents, and antimalarials .
Industry: In industrial applications, this compound can be used in electrochemical research as an electron transfer agent. It is also explored for its potential use in catalysis and other chemical processes .
Mecanismo De Acción
The mechanism of action of tetraamminedichlororuthenium hydroxide involves its ability to interact with various molecular targets and pathways. The ruthenium center can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound’s coordination environment allows it to form stable complexes with other molecules, influencing their reactivity and stability .
Comparación Con Compuestos Similares
- Tetraamminedichlororuthenium(III) chloride
- Tetraamminedichlororuthenium(II) chloride
- Tetraamminedichlororuthenium(III) nitrate
Uniqueness: Tetraamminedichlororuthenium hydroxide is unique due to its specific coordination environment and the presence of hydroxide ions. This gives it distinct properties, such as solubility in water and certain organic solvents, which may not be shared by its chloride or nitrate counterparts .
Propiedades
Número CAS |
68958-94-1 |
|---|---|
Fórmula molecular |
Cl2H13N4ORu |
Peso molecular |
257.1 g/mol |
Nombre IUPAC |
azane;ruthenium(3+);dichloride;hydroxide |
InChI |
InChI=1S/2ClH.4H3N.H2O.Ru/h2*1H;4*1H3;1H2;/q;;;;;;;+3/p-3 |
Clave InChI |
QGCDPOZLOXFBBW-UHFFFAOYSA-K |
SMILES canónico |
N.N.N.N.[OH-].[Cl-].[Cl-].[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


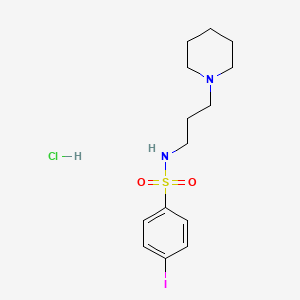
![Pyrrolo[1,2-A]quinoxalin-4-amine](/img/structure/B13755454.png)
![4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B13755455.png)
